(E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(furan-2-yl)acrylamide
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Overview
Description
(E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(furan-2-yl)acrylamide is an organic compound that belongs to the class of acrylamides. This compound features a furan ring, a chlorophenyl group, and a methoxyethyl group, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(furan-2-yl)acrylamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzaldehyde, 2-methoxyethylamine, and furan-2-carbaldehyde.
Formation of Intermediate: The first step involves the condensation of 2-chlorobenzaldehyde with 2-methoxyethylamine to form an imine intermediate.
Aldol Condensation: The imine intermediate undergoes aldol condensation with furan-2-carbaldehyde in the presence of a base such as sodium hydroxide to form the desired acrylamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the condensation and aldol reactions.
Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and pH to maximize yield and purity.
Purification: Employing purification techniques like recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(furan-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The acrylamide group can be reduced to form the corresponding amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
(E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(furan-2-yl)acrylamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(furan-2-yl)acrylamide involves:
Molecular Targets: Binding to specific proteins or enzymes in biological systems.
Pathways Involved: Modulating signaling pathways related to cell growth, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide: Similar structure but with a thiophene ring instead of a furan ring.
(E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(pyridin-2-yl)acrylamide: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
(E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(furan-2-yl)acrylamide is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties compared to its analogs with different heterocyclic rings.
Properties
IUPAC Name |
(E)-N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-(furan-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c1-20-15(13-6-2-3-7-14(13)17)11-18-16(19)9-8-12-5-4-10-21-12/h2-10,15H,11H2,1H3,(H,18,19)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKFQWBBBGTVSMN-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C=CC1=CC=CO1)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(CNC(=O)/C=C/C1=CC=CO1)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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